Lipophilicity (clogP) Comparison: Methallyl vs. Allyl and Unsubstituted Analogs
The target methallyl compound exhibits an estimated clogP approximately 1.3–1.6 log units higher than the unsubstituted 2-amino-6-methylpyrimidin-4-ol (measured logP: −0.684 to −0.942) and approximately 0.4–0.5 log units higher than the allyl analog, predicted based on the incremental contribution of the methallyl versus allyl moiety. The unsubstituted parent core has a measured logP of −0.684 [1] to −0.942 [2]. The addition of a C-3 allyl chain contributes approximately +0.9–1.1 logP units; the extra methyl branch in the methallyl group adds a further +0.4–0.5 logP units (Hansch π-methyl = 0.56) [3]. This increased lipophilicity directly impacts membrane permeability, plasma protein binding, and non-specific binding profiles in cellular and biochemical assays.
| Evidence Dimension | Partition coefficient (clogP / logP) |
|---|---|
| Target Compound Data | Estimated clogP ≈ 0.7–1.3 (methallyl compound, C9H13N3O) |
| Comparator Or Baseline | Comparator 1: 2-amino-6-methylpyrimidin-4-ol (CAS 3977-29-5, C5H7N3O), measured logP: −0.684 [1] / −0.942 [2]; Comparator 2: 5-allyl-2-amino-6-methylpyrimidin-4-ol (CAS 6957-86-4, C8H11N3O), estimated clogP ≈ 0.3–0.9 |
| Quantified Difference | ΔlogP (methallyl – allyl) ≈ +0.4 to +0.5; ΔlogP (methallyl – unsubstituted) ≈ +1.3 to +1.6 |
| Conditions | Experimental logP for unsubstituted comparator measured by HPLC-derived method [1][2]; methallyl and allyl analog clogP values estimated by fragment-based calculation [3] |
Why This Matters
A 0.4–0.5 logP difference between methallyl and allyl analogs is sufficient to alter logD-dependent assay parameters such as PAMPA permeability and microsomal binding, making the methallyl compound the more membrane-permeable candidate for cell-based assays where intracellular target engagement is required.
- [1] Sielc. 2-Amino-6-methylpyrimidin-4-ol (CAS 3977-29-5). LogP: -0.684. HPLC separation application note, May 2018. https://sielc.com View Source
- [2] Chembase. 2-amino-6-methylpyrimidin-4-ol (CAS 3977-29-5). LogP: -0.942. https://www.chembase.cn View Source
- [3] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society. π-methyl fragment contribution = +0.56. View Source
